molecular formula C3H6N4O2 B153989 4-amino-3-methoxy-1H-1,2,4-triazol-5-one CAS No. 135301-94-9

4-amino-3-methoxy-1H-1,2,4-triazol-5-one

Cat. No.: B153989
CAS No.: 135301-94-9
M. Wt: 130.11 g/mol
InChI Key: UECCLQSUXFGKMV-UHFFFAOYSA-N
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Description

4-Amino-3-methoxy-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The compound features a triazolone core substituted with an amino group at position 4 and a methoxy group at position 2. These substituents influence its electronic, spectroscopic, and biochemical behavior, making it a subject of interest in medicinal and materials chemistry.

Properties

CAS No.

135301-94-9

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

4-amino-3-methoxy-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C3H6N4O2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8)

InChI Key

UECCLQSUXFGKMV-UHFFFAOYSA-N

SMILES

COC1=NNC(=O)N1N

Canonical SMILES

COC1=NNC(=O)N1N

Synonyms

3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-methoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Spectroscopic Properties

Triazolone derivatives exhibit significant variation in electronic properties depending on substituents. Computational studies using DFT/B3LYP and HF methods reveal the following trends:

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) Key Substituents Reference
4-Amino-3-methoxy-1H-1,2,4-triazol-5-one 5.2 (B3LYP/6-31G) 4.8 -NH₂ (C4), -OCH₃ (C3)
3-Methyl-4-(3-nitrobenzylideneamino) analog 4.7 (B3LYP/6-311G) 6.3 -NO₂ (electron-withdrawing)
3-Ethyl-4-(3-methoxy-4-phenylacetoxy) analog 5.1 (HF/6-31G) 5.9 -OAc (electron-withdrawing)
3-p-Methoxybenzyl derivative 4.9 (B3LYP/6-311G) 7.1 -CH₂C₆H₄OCH₃ (bulky substituent)
  • Key Findings: Electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps, enhancing reactivity . Bulky substituents (e.g., benzyl groups) increase dipole moments, improving solubility in polar solvents . Methoxy groups (-OCH₃) contribute to moderate polarity, balancing solubility and stability .

Acidic Properties and NMR Spectral Correlations

Triazolone derivatives exhibit weak acidity due to the N-H proton in the triazole ring. Potentiometric titration studies (e.g., with tetrabutyl ammonium hydroxide) show pKa values ranging from 8.2–9.5 for substituted derivatives . The amino group in 4-amino-3-methoxy-1H-1,2,4-triazol-5-one may further lower pKa compared to alkyl-substituted analogs (e.g., 4-ethyl-3-methyl derivatives, pKa ~9.3) .

  • NMR Discrepancies :
    • 13C-NMR chemical shifts align closely between experimental and GIAO-calculated values (R² > 0.95) .
    • 1H-NMR signals for the N-H proton show deviations due to solvent-dependent acidic dissociation .

Computational Validation

  • DFT/B3LYP vs. HF Methods : B3LYP/6-311G(d,p) accurately predicts 13C-NMR and IR spectra, while HF methods underestimate hyperpolarizability (<β>) by 15–20% .
  • Thermodynamic Properties : Enthalpy (ΔH) and Gibbs free energy (ΔG) calculations for triazolones correlate with thermal stability trends .

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